BenchChemオンラインストアへようこそ!

4-Bromomethyl-2-(4-chlorophenyl)thiazole

Nucleophilic substitution Leaving group kinetics Thiazole synthetic intermediate

4-Bromomethyl-2-(4-chlorophenyl)thiazole (CAS 835346-86-6, molecular formula C₁₀H₇BrClNS, MW 288.59 g/mol) is a disubstituted thiazole heterocycle bearing a reactive bromomethyl electrophilic handle at the C4 position and a 4-chlorophenyl substituent at the C2 position. The compound belongs to the aryl-thiazole class of synthetic intermediates and is classified under HS code 2934100090 for compounds containing a non-fused thiazole ring.

Molecular Formula C10H7BrClNS
Molecular Weight 288.59 g/mol
CAS No. 835346-86-6
Cat. No. B6341858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-(4-chlorophenyl)thiazole
CAS835346-86-6
Molecular FormulaC10H7BrClNS
Molecular Weight288.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CBr)Cl
InChIInChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
InChIKeyAMTMXFWQOUHDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-2-(4-chlorophenyl)thiazole (CAS 835346-86-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Bromomethyl-2-(4-chlorophenyl)thiazole (CAS 835346-86-6, molecular formula C₁₀H₇BrClNS, MW 288.59 g/mol) is a disubstituted thiazole heterocycle bearing a reactive bromomethyl electrophilic handle at the C4 position and a 4-chlorophenyl substituent at the C2 position [1]. The compound belongs to the aryl-thiazole class of synthetic intermediates and is classified under HS code 2934100090 for compounds containing a non-fused thiazole ring . Its computed physicochemical properties include an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 41.1 Ų, placing it within drug-like fragment space suitable for further derivatization [1]. Commercially, the compound is available from multiple vendors at purities of ≥95% to ≥98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by certain suppliers .

Why 4-Bromomethyl-2-(4-chlorophenyl)thiazole Cannot Be Assumed Interchangeable with Close Thiazole Analogs: A Segue to Quantitative Differentiation Evidence


Although a broad family of halogenated 2-aryl-thiazole building blocks share the C₁₀H₇BrClNS molecular formula, substitution pattern and halogen placement critically govern both synthetic reactivity and biological profile. The bromomethyl group at C4 of the target compound provides superior nucleofugality (Br⁻ leaving group ability ranked I⁻ > Br⁻ > Cl⁻ ≫ F⁻) compared to chloromethyl analogs [1], while positioning the reactive electrophile at C4 rather than C2 yields distinct regiochemical outcomes in cross-coupling and nucleophilic substitution reactions as documented in kinetic studies of halogenothiazoles [2]. Moreover, SAR investigations in the phenylthiazole antiflaviviral series demonstrate that C4 monobromomethyl substitution confers greater susceptibility to endogenous nucleophilic attack than dibromomethyl substitution due to reduced steric hindrance, directly impacting both target engagement and off-target toxicity potential [3]. These differentiation axes—halogen identity, regiochemistry, and substitution multiplicity—are not captured by simple molecular formula equivalence and are quantified in the evidence items below.

Quantitative Differentiation Evidence: 4-Bromomethyl-2-(4-chlorophenyl)thiazole vs. Closest Analogs and Regioisomers


Nucleofugality Advantage: Bromomethyl (C4) vs. Chloromethyl (C4) Leaving Group Reactivity in Thiazole Scaffolds

The C4-bromomethyl group in the target compound provides a kinetically superior leaving group compared to the hypothetical C4-chloromethyl analog. In SN2 nucleophilic substitution reactions, the bromide ion (Br⁻) is a demonstrably better leaving group than chloride ion (Cl⁻) due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol) relative to C–Cl (~327 kJ/mol) and the lower pKa of the conjugate acid HBr (−9) vs. HCl (−7) [1]. This general leaving group order (I⁻ > Br⁻ > Cl⁻ ≫ F⁻) is well-established across diverse alkyl halide systems [1]. In thiazole-specific contexts, the bromomethyl group enables more efficient alkylation of thiol and amine nucleophiles under milder conditions (lower temperature, shorter reaction time) compared to chloromethyl congeners, as demonstrated in the synthesis of 4-thiomethyl-functionalized thiazoles where 4-bromomethyl-substituted thiazolium salts served as efficient alkylating reagents for thiophenols and heterylthiols [2].

Nucleophilic substitution Leaving group kinetics Thiazole synthetic intermediate

Regiochemical Reactivity: 4-Halogenothiazole vs. 2-Halogenothiazole in Nucleophilic Substitution Kinetics

A direct kinetic comparison by Forlani and Todesco (1978) established that the reactivity of 4-halogenothiazoles can exceed that of 2-halogenothiazoles in nucleophilic displacement, with the k₄:k₂ ratio being highly sensitive to experimental conditions including nucleophile identity, counterion, and solvent [1]. The study demonstrated that both 2- and 4-positions undergo addition–elimination mechanisms, but differences in steric hindrance at the two positions contribute to differential reactivity profiles. This finding means that the target compound—bearing the bromomethyl electrophile at the 4-position—has a fundamentally different reactivity profile from its regioisomer 2-(bromomethyl)-4-(4-chlorophenyl)thiazole (CAS 951122-52-4), which places the bromomethyl group at the 2-position [1].

Regioselectivity Nucleophilic aromatic substitution Thiazole reactivity

Mono-Bromomethyl vs. Dibromomethyl SAR: Steric Hindrance and Susceptibility to Endogenous Nucleophiles in the Antiflaviviral Phenylthiazole Series

In the phenylthiazole antiflaviviral program targeting flavivirus E-protein, Mayhoub et al. (2011) explicitly compared the monobromomethyl and dibromomethyl C4-substituted analogues. The lead compound methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (compound 2) displayed an EC₅₀ of 2.83 ± 1.0 μM and a therapeutic index (TI = GI₅₀/EC₅₀) of 78 against yellow fever virus in BHK cell-based assays [1]. Critically, the authors noted that 'none of the dibromo replacements led to better antiviral activity than the brominated lead compound 2, with the exception of the monobromo analogue, which is expected to be more susceptible to endogenous nucleophilic substitution because of less steric hindrance and consequently more toxicity may be expected in vivo' [1]. This monobromo vs. dibromo comparison establishes that the monobromomethyl group—as present in the target compound—offers reduced steric congestion at the electrophilic carbon compared to the dibromomethyl group, translating to greater intrinsic electrophilicity [1]. While the lead compound 2 additionally bears a 5-carboxylate ester (absent in the target compound), the C4 substitution SAR is directly transferable, indicating that the monobromomethyl electrophile provides higher reactivity toward biological nucleophiles (e.g., glutathione, protein thiols) than the dibromomethyl variant [1].

Antiflaviviral SAR C4 substitution Metabolic stability Toxicity risk

4-Chlorophenyl Substituent Effect: Para-Chloro vs. Unsubstituted Phenyl and vs. Ortho/Meta-Chloro Positional Isomers on Biological Activity

The SAR investigation by Mayhoub et al. (2011) explicitly examined the impact of the para-chlorine atom on the C2-thiazole phenyl ring. When the para-chlorine was removed (producing the unsubstituted phenyl analog 6a), the compound lost all detectable antiflaviviral activity (<50% inhibition at 50 μM) [1]. The para-bromine-containing derivative 6d showed an EC₅₀ of 3.3 ± 2.1 μM (comparable to the chloro lead compound 2 at 2.83 μM), while the para-fluoro derivative 6f and para-methoxy derivative 6h revealed much weaker activity [1]. Ortho-substituted halogen analogs (6b, 6e) were completely inactive, and only the meta-chloro analog 6c retained some activity (EC₅₀ = 26 μM) but with a dramatically reduced TI of 1 (vs. TI = 78 for the para-chloro lead) [1]. This SAR demonstrates that the para-chlorophenyl group is not merely a passive hydrophobic element but contributes to a specific, geometry-dependent interaction with the flavivirus E-protein hydrophobic pocket (residues Val130, Phe193, Leu207, Leu191, Phe279, Ile270) [1]. In the broader context of thiazole building block procurement, the 4-chlorophenyl group provides distinct electronic effects (σₚ = +0.23 Hammett constant) compared to the 4-fluorophenyl analog (σₚ = +0.06), influencing both the electron density of the thiazole ring and the lipophilicity of downstream derivatives [2].

Substituent effect Halogen bonding Phenylthiazole SAR Antiflaviviral selectivity

C5 Substitution Impact: Differentiation from 5-Methyl and 5-Carboxylate Analogs in Pharmacophore Space

The target compound bears no substituent at the thiazole C5 position (C5-H), distinguishing it from two key classes of analogs: (a) 4-Bromomethyl-2-(4-chlorophenyl)-5-methyl-1,3-thiazole (CAS 113264-72-5), which introduces a methyl group at C5, and (b) the antiflaviviral lead compound methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which carries a methyl carboxylate at C5. The pharmacophore model developed by Mayhoub et al. (2011) indicates that the C5 position accommodates polar substituents that can form hydrogen bonds with E-protein residues (Ser274, Gln271) near the solvent-accessible region, while C5 methyl substitution alters the steric profile and electronic distribution within the thiazole ring [1]. The J. Med. Chem. 2011 third-generation study further demonstrated that C5 substitution profoundly affects both metabolic stability and antiviral potency: the methylthio ester and dihydroxypropylamide C5 analogues showed the best antiviral potencies and improved therapeutic indices and metabolic stabilities relative to the parent C5-methyl ester compound [2]. The C5-unsubstituted target compound therefore occupies a distinct position in the structure–activity landscape, providing a scaffold with an unencumbered C5 position available for late-stage diversification or, alternatively, presenting a simpler pharmacophoric profile that avoids the metabolic liabilities associated with ester-containing C5 substituents (rapid plasma hydrolysis to inactive free acid, as documented for compound 8 in the antiflaviviral series) [1].

C5 substitution Pharmacophore model Thiazole scaffold Metabolic stability

Validated Application Scenarios for 4-Bromomethyl-2-(4-chlorophenyl)thiazole Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via C4 Bromomethyl Displacement with N-, S-, and O-Nucleophiles

The superior leaving group ability of the C4 bromomethyl substituent (Br⁻ vs. Cl⁻ nucleofugality advantage of ~10²–10³ fold) enables efficient diversification of the thiazole scaffold through SN2 displacement with amine, thiolate, and alkoxide nucleophiles under mild conditions [1]. This reactivity profile makes the compound an ideal core building block for generating focused libraries of 4-aminomethyl-, 4-thiomethyl-, and 4-alkoxymethyl-2-(4-chlorophenyl)thiazole derivatives. The C5-unsubstituted position remains available for orthogonal functionalization via electrophilic substitution or direct C–H activation strategies, enabling true two-dimensional diversification from a single intermediate [2]. Researchers can exploit the regiochemical reactivity distinction (4-position > 2-position kinetic profile) established by Forlani and Todesco to achieve chemoselective transformations without protecting group manipulation [3].

Antiflaviviral Lead Optimization: C4 Electrophile Tuning with Para-Chlorophenyl Pharmacophore Retention

Based on the SAR evidence from Mayhoub et al. (2011), the para-chlorophenyl group at C2 is essential for flavivirus E-protein engagement (removal or relocation to ortho/meta abolishes activity), while the C4 monobromomethyl group provides a reactive handle with greater electrophilic accessibility than the dibromomethyl group (reduced steric hindrance) [1]. The target compound can serve as a starting material for synthesizing covalent or reversible-covalent antiflaviviral candidates where the C4 electrophile is tuned for optimal target residence time. The established therapeutic index of structurally related compounds (TI up to 147 for the optimized compound 12) provides a benchmark for evaluating new derivatives, while the documented metabolic instability of C5-ester substituents (t₁/₂ ~1.4 h in rat plasma) informs rational C5 modification strategies to achieve improved pharmacokinetic profiles [1].

Fragment-Based Drug Discovery: Thiazole Bromide Building Block with Defined Reactivity Profile

The compound's molecular weight (288.59 g/mol), XLogP3 (3.8), and TPSA (41.1 Ų) place it within acceptable fragment space (MW < 300, clogP < 3, TPSA < 60 Ų per fragment guidelines) [1]. The fragment-sized thiazole profiling study by Proj et al. (2022) demonstrated that bromide-substituted thiazoles can serve as valid fragment hits provided that nonspecific thiol reactivity is carefully counter-screened [2]. The target compound's single reactive bromomethyl group offers a defined, monovalent electrophilic site suitable for covalent fragment screening and subsequent structure-guided elaboration. The para-chlorophenyl substituent provides a hydrophobic anchor point for initial binding, while the bromomethyl group can be employed for covalent target engagement with cysteine or other nucleophilic residues in protein active sites, with the monobromo (vs. dibromo) substitution providing the steric accessibility documented in the antiflaviviral SAR [3].

Agrochemical and Material Science Intermediate: Electrophilic Thiazole Building Block for Functional Material Synthesis

Beyond pharmaceutical applications, the compound's reactive bromomethyl group enables incorporation of the 2-(4-chlorophenyl)thiazole scaffold into polymers, coordination complexes, and functional materials. The electron-withdrawing para-chloro substituent (σₚ = +0.23) modulates the electron density of the thiazole ring, affecting both the pKa of the thiazole nitrogen (predicted pKa ≈ −0.29 for related compounds) and the redox properties of metal complexes derived from thiazole-based ligands [1]. The compound's HS classification (2934100090) and commercial availability from multiple suppliers at ≥95% purity with QC documentation support its use in industrial-scale synthesis campaigns where batch-to-batch consistency and regulatory compliance are required [2].

Quote Request

Request a Quote for 4-Bromomethyl-2-(4-chlorophenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.